methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate
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Overview
Description
Methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a thiophene derivative and a pyridine-based aldehyde in the presence of a base can yield the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities.
Thieno[3,4-b]pyridine derivatives: Studied for their anticancer and antimicrobial properties.
Uniqueness
Methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-23-18(22)15-16(21)14(10-12-6-5-9-19-11-12)24-17(15)20-13-7-3-2-4-8-13/h2-11,21H,1H3/b14-10-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBUNWGMAZOGX-IUUVDYQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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